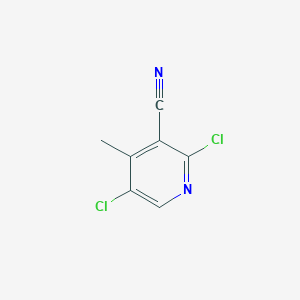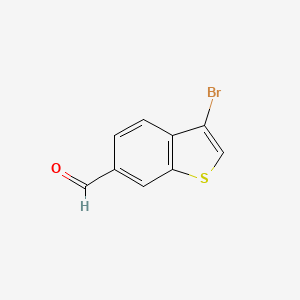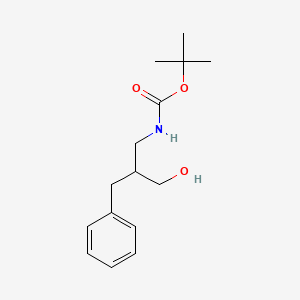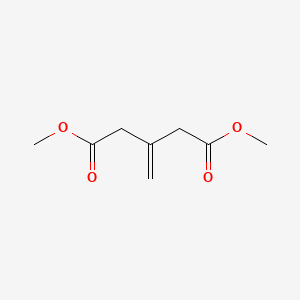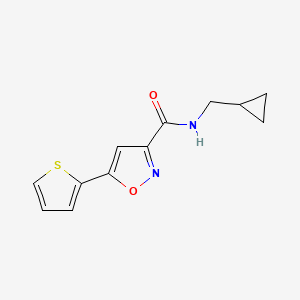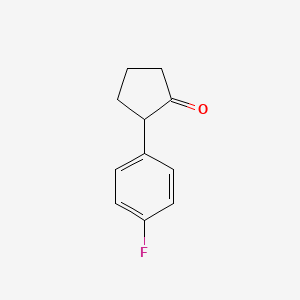
2-(4-Fluorophenyl)cyclopentan-1-one
Vue d'ensemble
Description
2-(4-Fluorophenyl)cyclopentan-1-one is a chemical compound with a cyclic structure . It has a molecular weight of 178.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 . This indicates that the compound contains 11 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 274.2±40.0 °C and its density is predicted to be 1.160±0.06 g/cm3 . The compound is in the form of an oil .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Related Compounds : Research has been conducted on the synthesis and analytical characterization of substances based on similar structural templates. For instance, 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, which share a structural resemblance with 2-(4-Fluorophenyl)cyclopentan-1-one, have been synthesized and characterized using various techniques such as mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy (Dybek et al., 2019).
- Structure Identification : The suspected chemical precursor of 2-fluorodeschloroketamine, which is structurally similar to this compound, was identified using techniques like GC-MS and GC-Q/TOF-MS. This illustrates the potential for these compounds in structural and synthetic analysis (Luo et al., 2022).
Medicinal Chemistry and Antitumor Activity
- Antitumor Agents : Certain derivatives like 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one have been synthesized and evaluated as potential antitumor agents. These studies highlight the significance of fluorophenyl compounds in developing new anticancer drugs (Chou et al., 2010).
Photophysical Properties
- Fluorescence Studies : The introduction of a fluoro-substituent, as seen in compounds like 2-fluoro-4-(1-azetidinyl)benzonitrile, affects fluorescence yields and decay times. This research is valuable for understanding the photophysical properties of such molecules (Druzhinin et al., 2001).
Organic Synthesis
- Synthetic Strategies : Compounds like 2-methyl-3-fluorophenyl cyclopentanone methyl ester have been synthesized through novel alkylation reactions. This demonstrates the role of fluorophenyl compounds in organic synthesis and the formation of complex molecules (Penrose et al., 2015).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIUHWKAYIZWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3373661.png)
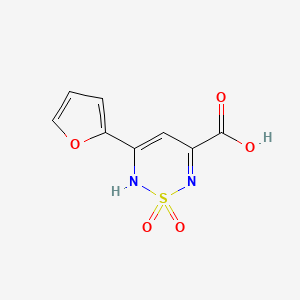
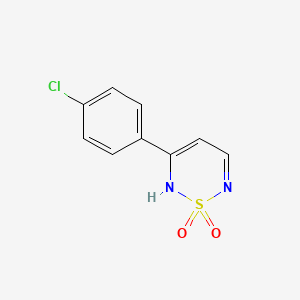
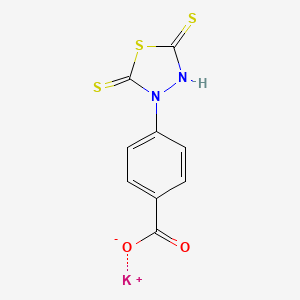
![potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B3373686.png)
![Sodium 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B3373690.png)

